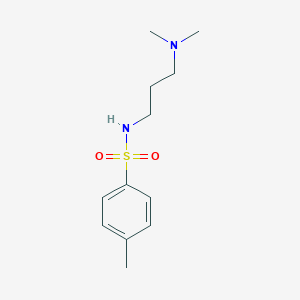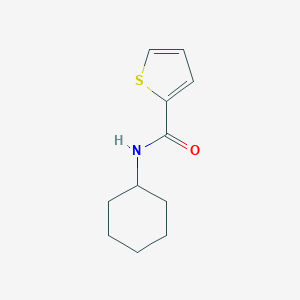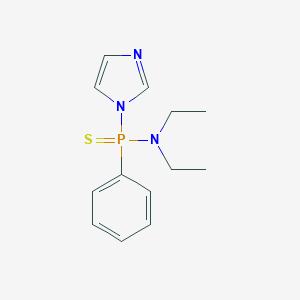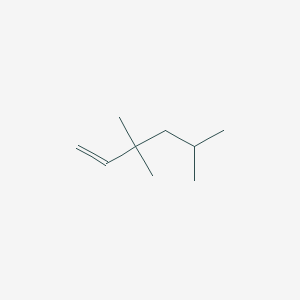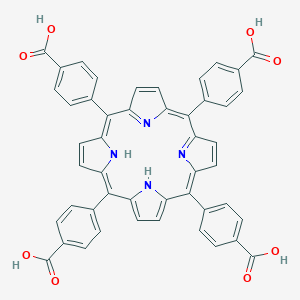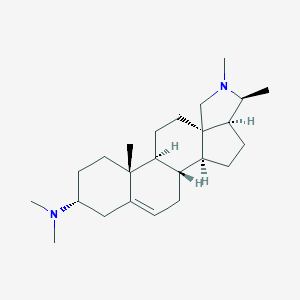
Copper Histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper histidine is a complex compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a coordination compound that consists of copper ions and histidine ligands. Copper histidine has been extensively studied for its use in various scientific research applications, including biochemistry, pharmacology, and medical sciences.
科学研究应用
Copper histidine has several scientific research applications, including its use as a catalyst in biochemical reactions, as a potential anticancer agent, and as a diagnostic tool for various diseases. Copper histidine has been shown to exhibit significant catalytic activity in various biochemical reactions, including the oxidation of organic compounds and the reduction of oxygen. Additionally, copper histidine has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Finally, copper histidine has been studied as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of copper histidine is complex and not fully understood. However, it is believed that copper histidine exerts its effects by interacting with various enzymes and proteins in the body. Copper histidine has been shown to inhibit the activity of certain enzymes, including angiotensin-converting enzyme (ACE) and tyrosinase. Additionally, copper histidine has been shown to interact with various proteins, including albumin and transferrin.
生化和生理效应
Copper histidine has several biochemical and physiological effects, including its ability to scavenge free radicals, regulate gene expression, and modulate immune function. Copper histidine has been shown to scavenge free radicals, which are known to contribute to the development of various diseases, including cancer and cardiovascular disease. Additionally, copper histidine has been shown to regulate gene expression, which may have potential therapeutic applications. Finally, copper histidine has been shown to modulate immune function, which may have implications for the treatment of various immune-related disorders.
实验室实验的优点和局限性
Copper histidine has several advantages and limitations for lab experiments. One of the advantages of copper histidine is its ability to act as a catalyst in various biochemical reactions, which can significantly increase the rate of reaction. Additionally, copper histidine is relatively stable and can be easily synthesized in the lab. However, one of the limitations of copper histidine is its potential toxicity, which can limit its use in certain applications. Additionally, copper histidine can be expensive to produce, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of copper histidine. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of copper histidine and its potential therapeutic applications. Finally, more studies are needed to investigate the potential toxicity of copper histidine and its safety profile in humans.
Conclusion:
In conclusion, copper histidine is a complex compound that has several potential scientific research applications. It can be synthesized using various methods and has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of copper histidine and its potential therapeutic applications. Overall, copper histidine is a promising compound that has the potential to significantly impact various fields of scientific research.
合成方法
Copper histidine can be synthesized using various methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the reaction of copper ions with histidine ligands in the presence of a suitable solvent. Biological synthesis, on the other hand, involves the use of living organisms such as bacteria and fungi to produce copper histidine.
属性
CAS 编号 |
12561-67-0 |
|---|---|
产品名称 |
Copper Histidine |
分子式 |
C12H16CuN6O4 |
分子量 |
371.84 g/mol |
IUPAC 名称 |
copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI 键 |
UUYDYUZBCIHUFZ-MDTVQASCSA-L |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
其他 CAS 编号 |
13870-80-9 12561-67-0 |
同义词 |
copper histidine Cu-His histidine, copper(1+) salt (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



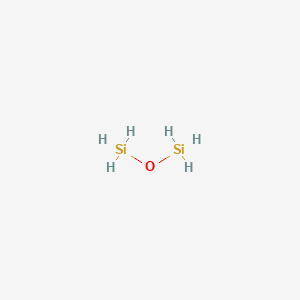
![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
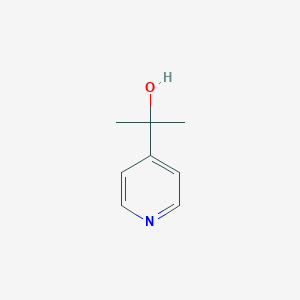
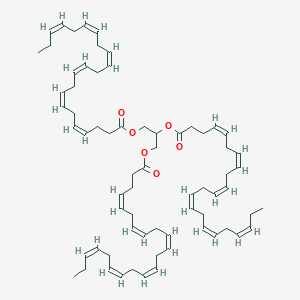
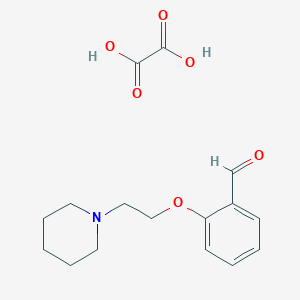
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
